OZ-439
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVWUKICLURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029939-86-3 | |
| Record name | Artefenomel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artefenomel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARTEFENOMEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Medicinal Chemistry and Compound Design Strategies
Synthetic Methodologies for Artefenomel and Its Analogs
The synthesis of artefenomel and its analogs has been a key focus of research, aiming for efficient, scalable, and stereocontrolled routes.
The stereochemistry of the trioxolane pharmacophore is critical for its antimalarial activity. The Griesbaum co-ozonolysis is an inherently stereoselective process. biorxiv.orgbiorxiv.orgbiorxiv.org For 4”-substituted cyclohexanones, it favors the cis relative stereochemistry, while for 3”-substituted cyclohexanones, it favors the trans stereochemistry. biorxiv.orgbiorxiv.orgbiorxiv.org To achieve full stereocontrol and produce enantiopure forms of trioxolane analogs, enantiomerically pure cyclohexanone (B45756) substrates are employed in the Griesbaum reaction. biorxiv.orgresearchgate.net This approach has been successfully used in the enantioselective synthesis of arterolane-like trans-3” substituted amides and carbamates. researchgate.net
Enantioselective Synthesis Approaches for Trioxolanes
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of Artefenomel Analogs
The biological activity and physicochemical properties of artefenomel analogs are intricately linked to their chemical structures. Extensive SAR and SPR studies have been conducted to understand these relationships and guide the design of more effective compounds.
Modifications to the substituents on the artefenomel scaffold have profound effects on its biological activity and metabolic stability. mmv.orgfigshare.comacs.orgacs.orgnih.gov
Amino Substituents: The nature of the amino group plays a crucial role. Primary and secondary amino ozonides generally exhibit higher metabolic stabilities than tertiary amino ozonides. mmv.orgfigshare.comacs.orgacs.orgnih.govresearchgate.net For tertiary amino ozonides, the addition of polar functional groups with hydrogen-bond donors can increase metabolic stability but may decrease in vivo antimalarial efficacy. mmv.orgfigshare.comnih.gov
Polar Functional Groups: For primary amino ozonides, the addition of polar functional groups has been found to decrease in vivo antimalarial efficacy. mmv.orgfigshare.comacs.orgacs.orgnih.gov In contrast, for secondary amino ozonides, the effect of additional functional groups on metabolic stability and efficacy is more variable. mmv.orgfigshare.comnih.gov
Cycloalkyl and Heterocycle Substructures: Primary and tertiary amino ozonides containing cycloalkyl and heterocycle substructures have shown superiority over their acyclic counterparts. mmv.orgfigshare.comnih.gov However, among tertiary amines, those with four- and five-membered heterocyclic rings displayed no in vivo curative efficacy. acs.org
Carbamate Side Chains: The replacement of amide side chains with carbamates in some analogs resulted in compounds that were considerably more efficacious than arterolane. researchgate.net
The physicochemical properties of artefenomel analogs, such as their acidity (pKa) and lipophilicity (Log D), significantly influence their metabolic stability and dissolution characteristics. mmv.orgfigshare.comacs.orgacs.orgnih.gov
pKa and Log D: A general trend has been observed where more metabolically stable ozonides tend to have higher pKa and lower Log D7.4 values. mmv.orgfigshare.comacs.orgacs.orgacs.orgnih.gov Primary and secondary amino ozonides, which are more stable, are consistent with this trend. mmv.orgfigshare.comacs.orgacs.orgnih.gov However, it is important to note that neither pKa nor Log D7.4 directly correlates with oral exposure or efficacy. acs.orgacs.org
Lipophilicity and Efficacy: While more lipophilic ozonides have a tendency for better oral antimalarial efficacies, high lipophilicity can also lead to concerns about metabolic stability and oral bioavailability. acs.orgnih.gov Interestingly, the most effective secondary amino ozonides also had the highest Log D7.4 values. mmv.orgfigshare.comacs.orgnih.gov
Solubility and Dissolution: The low aqueous solubility and challenging dissolution properties of artefenomel, stemming from its lipophilicity, were significant hurdles in its clinical development. acs.orgnih.gov The desymmetrized regioisomer RLA-3107 showed markedly improved human microsome stability, aqueous solubility, and dissolution properties compared to artefenomel. acs.orgnih.gov
Data Table: Physicochemical Properties and In Vitro Activity of Artefenomel and Analogs
| Compound | IC50 (nM, W2 strain) | Log D7.4 | pKa | Human Liver Microsome Stability | Aqueous Solubility |
| Artefenomel (OZ439) | ~1 | High | Low | Moderate | Low |
| Arterolane (OZ277) | - | Lower than Artefenomel | - | Lower than Artefenomel | - |
| RLA-3107 (regioisomer) | ~4-fold weaker than Artefenomel | Lower than Artefenomel | - | Improved | Markedly Improved |
| Secondary Amino Analogs (e.g., 16, 17) | - | ~3.3 | - | Good | High |
| Primary Amino Analogs | - | Lower | Higher | Higher | - |
| Tertiary Amino Analogs | - | Higher | Lower | Lower | - |
Note: This table provides a generalized summary based on available research. Specific values can vary between studies.
Conformational Analysis and Stabilization of the Endoperoxide Bond
The antimalarial activity of 1,2,4-trioxolanes like artefenomel is intrinsically linked to the reactivity of the endoperoxide bond. acs.org This reactivity is modulated by the conformational dynamics of the dispiro-1,2,4-trioxolane pharmacophore, particularly the cyclohexane (B81311) ring. biorxiv.orgresearchgate.net Conformational analysis reveals that the stability of the crucial endoperoxide bridge is a key determinant of the compound's pharmacological properties. biorxiv.org
The interaction of the endoperoxide with ferrous iron [Fe(II)], believed to be derived from heme in the parasite, is the initiating step in its activation and subsequent generation of cytotoxic radical species. acs.org The accessibility of the endoperoxide bond for this interaction is governed by the conformational equilibrium of the cyclohexane ring. acs.org In one ground state conformer, the endoperoxide is in an axial position, where it is sterically shielded by axial hydrogen atoms on the adamantane (B196018) and cyclohexane rings, thus hindering its approach by Fe(II). acs.org It is the alternative conformer, where the peroxide is in an equatorial position, that the O-O bond is exposed, allowing for the necessary coordination with Fe(II) and the single-electron transfer that leads to bond cleavage. acs.org
In artefenomel, the cis-4” substitution pattern on the cyclohexane ring plays a critical role in stabilizing the endoperoxide bond. biorxiv.orgresearchgate.net This substitution helps to maintain a pharmacologically optimal range of reactivity. biorxiv.org Research into novel analogs has explored alternative substitution patterns to further understand and optimize this balance. For instance, trans-3” substituted analogs have been investigated, and conformational analysis suggests that this substitution pattern can stabilize the endoperoxide bond to a similar degree as the traditional cis-4” substitution seen in artefenomel. biorxiv.orgresearchgate.net This stabilization is crucial, as it prevents premature degradation of the compound while ensuring sufficient reactivity with parasitic Fe(II) heme to exert a potent antimalarial effect. acs.org The strategic substitution on the cyclohexane ring, therefore, directly influences the conformational dynamics, which in turn dictates the stability and reactivity of the endoperoxide bond, a cornerstone of the compound's mechanism of action. acs.orgacs.org
Structure-Efficacy Relationships in Preclinical Models
The relationship between the chemical structure of artefenomel and its efficacy has been extensively studied in preclinical models, revealing key insights into the requirements for potent antimalarial activity. Artefenomel's design, featuring a cis-configured substituent on the cyclohexyl group, has been shown to be a critical factor for its in vivo performance. dokumen.pub While both cis and trans diastereomers can exhibit comparable potency in vitro, artefenomel (cis isomer) was found to be significantly more active in vivo compared to its trans-diastereoisomer, a difference attributed to a longer half-life and greater oral bioavailability. dokumen.pub
The development of regioisomers of artefenomel has further illuminated structure-efficacy relationships. One such regioisomer, RLA-3107, which has a trans-3" substitution pattern, was compared to artefenomel (referred to as compound 1 in the study) which has a cis-4" substitution. acs.org This investigation confirmed predictions from conformational analysis that the trans-3"-aryl substituted trioxolane would have similar reactivity with ferrous iron and comparable in vitro antiplasmodial effects. acs.org However, in vivo efficacy studies in a murine P. berghei model highlighted significant differences.
| Compound | Description | In Vitro Potency (IC50, nM) | In Vivo Efficacy (Single Dose, mg/kg) |
|---|---|---|---|
| Artefenomel | cis-4"-substituted trioxolane | Data not specified in provided text | Cured mice at 80 mg/kg |
| RLA-3107 | trans-3"-substituted regioisomer of Artefenomel | Data not specified in provided text | Did not achieve cures at 80 mg/kg |
As shown in the table, despite potentially similar in vitro potencies, the in vivo efficacy of artefenomel was superior to its regioisomer RLA-3107. acs.org The superior performance of artefenomel in vivo is not thought to be solely due to its slightly better in vitro potency but is more likely linked to its unique pharmacokinetic properties that result in better drug exposure. acs.org It has been speculated that the poor aqueous solubility of artefenomel might paradoxically contribute to its enhanced in vivo efficacy by creating a depot effect in the gastrointestinal tract, leading to slow absorption and a prolonged plasma exposure profile that is effective for single-dose cures. acs.org
Further studies with other analogs have reinforced these findings. For instance, a regioisomer of artefenomel, compound 3 in one study, demonstrated improved stability in human liver microsomes and better aqueous solubility compared to artefenomel, and it was able to produce single-exposure cures in the P. berghei model at a dose of 80 mg/kg. biorxiv.org In contrast, related analogs 4 (meta isomer) and 5 (ortho isomer) showed weaker in vitro potency compared to artefenomel. biorxiv.org
| Compound | Description | Relative In Vitro Potency (Compared to Artefenomel) |
|---|---|---|
| Artefenomel (1) | Reference compound | 1x |
| Compound 3 | Regioisomer of Artefenomel | Similar to Compound 4 |
| Compound 4 | Meta isomer | ~4-fold weaker than Artefenomel |
| Compound 5 | Ortho isomer | ~8-fold weaker than Artefenomel |
Iii. Molecular and Cellular Mechanism of Action Studies
Biochemical Pathways and Molecular Targets
The current understanding of artefenomel's mechanism of action points to a multi-targeted approach, beginning with its activation and leading to the disruption of several critical biochemical pathways within the parasite.
The prevailing model for the bioactivation of artefenomel, much like other ozonide and artemisinin-based antimalarials, involves a reductive activation process mediated by ferrous heme (Fe(II)-heme). plos.orgasm.org This process is central to the drug's parasiticidal activity. The parasite's digestion of host hemoglobin within its digestive vacuole releases significant quantities of heme, which serves as the primary activator of the peroxide bond in artefenomel. plos.orgasm.orgnih.gov
This activation is a rapid process, where the Fe(II)-heme reduces the endoperoxide bridge of the artefenomel molecule. asm.orgresearchgate.net This chemical reaction generates highly reactive and unstable carbon-centered radicals. nih.govacs.orghuji.ac.il These radicals are the principal effectors of the drug's toxicity, initiating a cascade of damaging reactions within the parasite. plos.orgasm.org
In vitro studies have demonstrated the formation of covalent heme-drug adducts when artefenomel is activated by heme in the presence of a reducing agent like dithionite. researchgate.netnih.govacs.org This indicates that heme itself can be a direct target of the radicals generated from artefenomel activation. nih.govacs.org
Following their generation, the carbon-centered radicals derived from artefenomel are highly reactive and engage in widespread alkylation of parasite biomolecules. medrxiv.orgresearchgate.netasm.org This non-specific, stochastic process is considered a key element of the drug's mechanism of action. researchgate.net
The primary targets of this alkylation are parasite proteins. medchemexpress.comfigshare.com The covalent modification of these proteins disrupts their structure and function, leading to a loss of their biological activity. researchgate.net This indiscriminate damage to a multitude of essential proteins across various biochemical pathways contributes significantly to parasite death. plos.org
Besides proteins, heme is also a significant target for alkylation by the drug-derived radicals. nih.govacs.org Studies using untargeted liquid chromatography-mass spectrometry (LC-MS) have identified several regioisomers of ozonide-alkylated heme in treated parasites. nih.govacs.org This covalent modification of the heme porphyrin ring, along with the formation of putative degradation products, suggests that this process is an important aspect of artefenomel's biological activity. nih.govacs.orghuji.ac.il The balance between heme alkylation and protein alkylation may differ between artefenomel and other peroxide antimalarials, potentially influencing their specific mechanisms of action. researchgate.netnih.govacs.org
A primary and initial effect of artefenomel is the disruption of the hemoglobin digestion pathway in Plasmodium falciparum. nih.govnih.gov This process is critical for the parasite as it provides essential amino acids for its growth and development. plos.org
Time-dependent metabolomic and peptidomic analyses of artefenomel-treated parasites have revealed a rapid and progressive depletion of short hemoglobin-derived peptides. nih.govnih.gov Concurrently, there is an accumulation of longer hemoglobin-derived peptides. nih.govnih.gov This suggests that the proteases responsible for breaking down large hemoglobin fragments into smaller peptides are inhibited or their function is impaired. plos.orgnih.gov
Interestingly, quantitative proteomics has shown that in response to this disruption, the parasite attempts to compensate by increasing the abundance and activity of the proteases involved in hemoglobin digestion. plos.orgnih.gov This futile response highlights the significant stress placed on this pathway by the drug. plos.org The disruption of hemoglobin catabolism is considered a key initial event in the mechanism of action of ozonide antimalarials. plos.orgnih.govnih.gov
The widespread alkylation of parasite proteins by artefenomel-derived radicals leads to an accumulation of misfolded and damaged proteins. patsnap.comasm.org This proteotoxic stress triggers a cellular stress response known as the unfolded protein response (UPR). mesamalaria.orgdntb.gov.uanih.gov
A key event in the UPR is the phosphorylation of the parasite's eukaryotic initiation factor-2α (eIF2α). asm.orgnih.gov This phosphorylation is mediated by the protein kinase PK4, an ortholog of the mammalian PERK kinase. asm.org Phosphorylation of eIF2α leads to a general repression of protein translation, which is believed to be a protective mechanism to reduce the load of newly synthesized proteins while the cell deals with the accumulated damaged proteins. asm.orgnih.gov
The activation of the UPR and the subsequent translational arrest are indicative of the significant cellular stress induced by artefenomel. metabolomicsworkbench.orgbiorxiv.org This response is a critical component of the parasite's attempt to mitigate the drug-induced damage. plos.org Studies have shown that parasites with a more robust UPR may exhibit increased survival rates following exposure to artemisinin-class drugs. mesamalaria.orgdntb.gov.ua
Disruption of Plasmodium falciparum Hemoglobin Digestion
Metabolomic and Proteomic Analysis of Artefenomel-Induced Perturbations
Systems-level analyses, including metabolomics and proteomics, have provided a comprehensive view of the biochemical chaos induced by artefenomel within the parasite.
Untargeted metabolomic profiling has been instrumental in elucidating the early biochemical effects of artefenomel on P. falciparum. nih.gov These studies have provided a temporal map of the metabolic perturbations following drug exposure.
A hallmark finding from time-dependent metabolomic studies of artefenomel-treated trophozoite-stage parasites is the rapid and significant depletion of short hemoglobin-derived peptides. nih.govnih.gov This is one of the earliest and most pronounced effects observed, confirming the disruption of hemoglobin digestion as a primary target. plos.orgnih.gov
Following this initial disruption, subsequent alterations are observed in other key metabolic pathways. nih.gov These include perturbations in lipid and nucleotide metabolism, indicating a cascading effect of the initial damage. nih.gov The comprehensive nature of these metabolic disturbances underscores the multi-faceted impact of artefenomel on parasite biochemistry.
The table below summarizes the key findings from a time-dependent untargeted metabolomics study on P. falciparum treated with artefenomel (OZ439).
| Time Point | Key Metabolomic Perturbations | Implied Pathway Disruption | Reference |
| Early (0-3 hours) | Rapid depletion of short hemoglobin-derived peptides | Hemoglobin Digestion | nih.govnih.gov |
| Accumulation of longer hemoglobin-derived peptides | Hemoglobin Digestion | nih.govnih.gov | |
| Later (3-9 hours) | Alterations in lipid metabolism | Lipid Metabolism | nih.gov |
| Changes in nucleotide metabolism | Nucleotide Metabolism | nih.gov |
Quantitative Proteomics and Activity-Based Protein Profiling (ABPP) in Parasitic Systems
System-wide biochemical analyses have been employed to elucidate the molecular targets of artefenomel (also known as OZ439) in Plasmodium falciparum. plos.orgbiorxiv.org These studies utilize a combination of quantitative proteomics and activity-based protein profiling (ABPP) to assess global changes in protein abundance and enzyme activity following drug exposure. plos.orgnih.gov
Research using these advanced techniques has demonstrated that treatment with ozonides, including artefenomel, leads to a notable increase in both the abundance and activity of hemoglobin-digesting proteases within the parasite. plos.orgnih.govmetabolomicsworkbench.org This finding suggests that a primary effect of the compound is the disruption of the parasite's hemoglobin catabolism pathway, which is essential for acquiring amino acids. plos.orgpensoft.net
Furthermore, quantitative proteomics analyses have revealed the enrichment of specific sets of parasite proteins following treatment with ozonides like artefenomel. plos.orgmetabolomicsworkbench.org Proteins involved in translation and the ubiquitin-proteasome system were found to be significantly upregulated. plos.orgnih.gov This upregulation is interpreted as the parasite initiating a proteostatic stress response in an attempt to mitigate the cellular damage induced by the drug. plos.orgbiorxiv.org The parasite appears to regulate protein turnover to manage the damage caused by artefenomel. plos.orgmetabolomicsworkbench.org This response highlights the downstream consequences of the initial drug action, as the parasite attempts to maintain cellular homeostasis. biorxiv.org The C-centered radical of artefenomel, formed after heme-mediated activation, is capable of alkylating proteins, which contributes to this cellular stress. acs.org
Table 1: Summary of Proteomic and ABPP Findings for Artefenomel in P. falciparum
| Protein Class/System | Observed Change | Inferred Consequence | Supporting Evidence |
|---|---|---|---|
| Hemoglobin-Digesting Proteases | Increased abundance and activity | Impairment of hemoglobin catabolism | Quantitative Proteomics, ABPP Assays plos.orgnih.gov |
| Translation-Related Proteins | Enriched/Upregulated | Parasite stress response | Quantitative Proteomics plos.orgmetabolomicsworkbench.org |
| Ubiquitin-Proteasome System Proteins | Enriched/Upregulated | Management of drug-induced protein damage | Quantitative Proteomics plos.orgbiorxiv.orgnih.gov |
Examination of Secondary Metabolic Alterations (e.g., amino acid, lipid, nucleotide, cofactor metabolism)
Beyond the initial disruption of hemoglobin digestion, extended exposure to artefenomel induces significant secondary alterations in various parasite metabolic pathways. biorxiv.org Time-dependent metabolomic profiling of P. falciparum-infected red blood cells treated with ozonides reveals a cascade of biochemical perturbations. plos.orgnih.gov
Following this initial disruption, subsequent and more widespread metabolic changes are observed after prolonged drug exposure (greater than 3 hours). biorxiv.org These secondary responses are considered largely specific to ozonides and not merely non-specific effects of dying cells. biorxiv.org The key affected pathways include:
Amino Acid Metabolism: The initial blockage of hemoglobin digestion deprives the parasite of its primary source of amino acids, leading to downstream metabolic stress. pensoft.net Parasites engineered to rely solely on hemoglobin digestion for amino acids demonstrated hypersensitivity to short ozonide exposures, underscoring the critical nature of this disruption. plos.org
Lipid Metabolism: Alterations in lipid metabolism are a noted secondary effect of ozonide treatment. plos.orgbiorxiv.org While the precise mechanisms are still under investigation, disruption of lipid pathways is a known vulnerability in Plasmodium parasites. mdpi.comresearchgate.net
Nucleotide Metabolism: Changes in nucleotide metabolism have been observed following artefenomel treatment, indicating a broader impact on vital biosynthetic pathways necessary for parasite replication. plos.orgbiorxiv.org
Cofactor and Vitamin Metabolism: Extended exposure to artefenomel also leads to perturbations in cofactor and vitamin metabolism, suggesting a wide-ranging disruption of essential cellular processes beyond primary catabolism. biorxiv.orgpensoft.net
These findings indicate that while the initial action of artefenomel is targeted, its ultimate efficacy is derived from the widespread metabolic collapse that follows the primary insult to hemoglobin digestion. plos.orgpensoft.net
Table 2: Summary of Secondary Metabolic Alterations Induced by Artefenomel
| Metabolic Pathway | Observed Alteration | Time Course | Supporting Evidence |
|---|---|---|---|
| Peptide Metabolism | Rapid depletion of short Hb-derived peptides; accumulation of longer Hb-derived peptides | Initial/Early (<3 hours) | Metabolomics, Peptidomics plos.orgbiorxiv.org |
| Amino Acid Metabolism | General perturbation due to blocked Hb digestion | Extended (>3 hours) | Metabolomics biorxiv.orgpensoft.net |
| Lipid Metabolism | Perturbations observed | Extended (>3 hours) | Metabolomics plos.orgbiorxiv.org |
| Nucleotide Metabolism | Perturbations observed | Extended (>3 hours) | Metabolomics plos.orgbiorxiv.org |
| Cofactor and Vitamin Metabolism | Perturbations observed | Extended (>3 hours) | Metabolomics biorxiv.orgpensoft.net |
Iv. Preclinical Pharmacological Characterization in Research Models
In vitro Antiplasmodial Activity Profiling
Potency Evaluation Against Various Plasmodium falciparum Strains
Artefenomel has demonstrated potent in vitro activity against a range of Plasmodium falciparum strains, including those resistant to chloroquine (B1663885) and other antimalarial drugs. acs.org Studies have shown that its potency is comparable to that of clinically used artemisinin (B1665778) derivatives. nih.gov The compound exhibits low nanomolar activity, with reported 50% effective concentration (EC50) values ranging from 0.8 to 12 nM across various strains. acs.org
Research comparing artefenomel to its regioisomer, RLA-3107, found that while the regioisomer retained potent antiplasmodial activity, artefenomel (referred to as compound 1 in the study) demonstrated superior in vivo efficacy, which was attributed to its special pharmacokinetic properties rather than a significant difference in in vitro potency alone. nih.gov Another study reported similar in vitro potencies for artefenomel and dihydroartemisinin (B1670584) (DHA) against different P. falciparum strains in standard assays with constant drug exposure. asm.org
| Strain | Artefenomel (OZ439) LC50 >48 h (nM) | DHA LC50 >48 h (nM) |
|---|---|---|
| 3D7 | Not specified in provided text | 2.6 ± 0.8 |
Furthermore, studies on artemisinin-resistant parasites have highlighted the potential of next-generation trioxolanes like artefenomel. Ex vivo ring-stage survival assays on P. falciparum samples from patients demonstrated markedly superior activity of artefenomel compared to DHA against artemisinin-resistant parasites. biorxiv.orgresearchgate.net This suggests that artefenomel may have a role in addressing the growing challenge of artemisinin resistance. biorxiv.org
Assessment of Activity Against Different Parasite Life Stages (e.g., asexual erythrocytic, gametocytes) in Cell-Based Assays
Artefenomel exhibits activity against all asexual erythrocytic stages of P. falciparum, which are responsible for the clinical manifestations of malaria. nih.govnih.govoup.com This multi-stage activity is a critical feature, as it allows for the rapid clearance of the parasite burden. patsnap.com The mechanism of action is believed to be similar to that of artemisinins, involving activation by ferrous iron in the parasite's digestive vacuole, leading to the generation of free radicals that alkylate key parasitic proteins. researchgate.netnih.govoup.com
In addition to its potent activity against the asexual stages, artefenomel has also demonstrated activity against transmissible gametocytes. nih.govoup.com A study using a P. vivax induced blood-stage malaria (IBSM) model showed that a single oral dose of artefenomel led to the clearance of gametocytemia in all participants within 4 to 8 days after dosing. nih.govoup.com At the peak of gametocytemia, 75% of the participants were infectious to mosquitoes, highlighting the potential of artefenomel to block malaria transmission. nih.govoup.com
In vivo Efficacy Studies in Animal Models
Efficacy in Plasmodium berghei Mouse Malaria Models
Artefenomel has shown remarkable in vivo efficacy in mouse models of malaria using Plasmodium berghei. nih.govnih.govoup.comacs.org It has been reported to be curative in infected mice following a single oral dose. acs.org Specifically, a single dose of 30 mg/kg was curative, and partial cures were achieved at a dose of 15 mg/kg. researchgate.net
Comparative studies have highlighted the superior efficacy of artefenomel over other synthetic peroxides and even semi-synthetic artemisinin derivatives. nih.govresearchgate.net For instance, achieving a cure in the P. berghei model with artesunate (B1665782) or chloroquine required four daily oral doses of 100 mg/kg. researchgate.net
| Compound | Dose (mg/kg) | Cures/Total Mice |
|---|---|---|
| Artefenomel (1) | 80 (single dose) | 5/5 |
| Artefenomel (1) | 40 (single dose) | 5/5 |
| Artefenomel (1) | 30 (single dose) | 5/5 |
| Artefenomel (1) | 20 (single dose) | 5/5 |
| Regioisomer (2) | 80 (single dose) | 5/5 |
| Regioisomer (2) | 40 (single dose) | 1/5 (3/5 survivors at day 11) |
| Regioisomer (2) | 10 (QD x 4 days) | 0/5 (4/5 survivors at day 11) |
The potent in vivo efficacy of artefenomel has been a key factor in its selection for clinical development. nih.govacs.org
Evaluation of Prophylactic Activity in Rodent Malaria Models
Beyond its curative properties, artefenomel has also demonstrated prophylactic activity in rodent models. acs.org One study noted that it possesses prophylactic activity superior to the clinical benchmark, mefloquine. acs.org Another study highlighted that the best compounds from their research, including a tertiary amino compound related to artefenomel, showed full protection when administered 96 hours prior to infection in a prophylactic mouse model. acs.orgresearchgate.net This suggests that artefenomel could potentially be used for the prevention of malaria.
Preclinical Pharmacokinetic (PK) Profiling in Animal Species (e.g., mice, rats, dogs)
The preclinical pharmacokinetic profile of artefenomel has been a significant area of investigation, as its development was driven by the need for an endoperoxide with an improved pharmacokinetic profile compared to the rapidly cleared artemisinin derivatives. nih.govfda.gov Artefenomel was designed to have a slower elimination rate, which translates to a longer in vivo elimination half-life. nih.govasm.org
Pharmacodynamic (PD) Relationships in Animal Infection Models
Studies in mouse models of malaria, specifically using Plasmodium berghei, have been crucial in understanding the in vivo efficacy of artefenomel. In these models, a consistent relationship between the administered dose and the resulting efficacy has been observed. nih.gov For instance, in a study comparing artefenomel with its regioisomer, RLA-3107, artefenomel demonstrated superior oral efficacy. nih.gov When administered in a single oral dose of 40 mg/kg, artefenomel resulted in a 100% cure rate (5 out of 5 mice), while its regioisomer only achieved a 20% cure rate (1 out of 5 mice) by day 30, although it did lead to survival in 3 out of 5 mice by day 11. nih.gov At a higher single dose of 80 mg/kg, both artefenomel and its regioisomer achieved a 100% cure rate. nih.gov
Further investigations into different dosing regimens revealed that at a dose of 10 mg/kg administered once daily for four days, the regioisomer RLA-3107 showed some efficacy with 4 out of 5 mice surviving to day 11, but none were cured by day 30. nih.gov In contrast, structure-activity relationship (SAR) studies on various ozonide analogues, including those of artefenomel, have shown that while all tested compounds could reduce parasitemia by over 99% by the third day, there was no straightforward correlation between in vitro potency and in vivo efficacy. acs.org However, a general trend was noted where compounds exhibiting the best in vivo efficacy, leading to cures in 4 or 5 out of 5 mice, also showed 2 to 3 times higher plasma exposure compared to compounds with lower efficacy. acs.orgacs.org Specifically, artefenomel has been shown to be curative in P. berghei-infected mice following a single oral dose of 30 mg/kg. acs.org
Pharmacokinetic/pharmacodynamic (PK/PD) modeling, using data from volunteer infection studies, has also been employed to predict the antimalarial activity of artefenomel. medrxiv.org This modeling accurately forecasted the drug's activity in a subsequent phase 2a trial. medrxiv.orgresearchgate.net
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Metabolic Stability in Human Liver Microsomes
The metabolic stability of artefenomel has been evaluated using human liver microsomes (HLM). These in vitro assays are critical for predicting the metabolic clearance of a compound in the body. Research has shown that artefenomel has a relatively high intrinsic clearance in HLM. nih.govacs.org
In one study, the intrinsic clearance (CLint) of artefenomel in HLM was reported to be 63.7 μL/min/mg. nih.govacs.org This was compared to its desymmetrized regioisomer, RLA-3107, which exhibited a significantly lower clearance of 21.3 μL/min/mg, indicating improved metabolic stability. nih.govacs.org Further structure-activity relationship studies on a series of ozonide compounds revealed that tertiary amino compounds, including artefenomel, generally possessed reduced oxidative metabolic stability, with intrinsic clearance values ranging from 18 to 87 μL·min⁻¹·mg⁻¹. acs.org In contrast, both primary and secondary amino substituents demonstrated better metabolic stability. acs.orgacs.org
Another study exploring next-generation antimalarial trioxolanes reported similar findings, with the apparent intrinsic clearance (CLint, app) for artefenomel in HLM being 63.7 μL/min/mg protein. biorxiv.org This was again higher than the clearance values for the newer compounds being tested, which were below 11.6 μL/min/mg protein. biorxiv.org The data suggests that while effective, artefenomel's structure is susceptible to metabolic breakdown in the liver, a factor that has influenced the development of next-generation compounds with improved stability. nih.govresearchgate.net
Aqueous Solubility and Dissolution Characteristics
A significant challenge in the clinical development of artefenomel has been its low aqueous solubility and lipophilicity, which have created formulation difficulties. nih.govnih.govx-mol.netacs.org The compound's poor solubility in water has been a primary hurdle. mmv.org
In comparative studies, the aqueous solubility of artefenomel in phosphate-buffered saline (PBS) at a pH of 7.4 was found to be less than 2.5 μM. nih.govacs.org This is considerably lower than its regioisomer, RLA-3107, which showed a solubility of 24.8 μM under the same conditions. nih.govacs.org The poor solubility of artefenomel is also evident in its dissolution characteristics. For instance, when preparing stock solutions in dimethyl sulfoxide (B87167) (DMSO) for testing, artefenomel required both heating and sonication to achieve a homogeneous solution, whereas its more soluble regioisomer dissolved immediately at room temperature. nih.gov
The low solubility of artefenomel is a known characteristic that has driven research into developing analogues with improved physicochemical properties. acs.org While some secondary amino substituents of related compounds exhibited high aqueous solubility, the tertiary amino compounds, a category that includes artefenomel, generally had poor aqueous solubility, often less than 3.1 μg/mL. acs.org Efforts to address these formulation challenges by creating more soluble derivatives have been a key focus in the quest for next-generation endoperoxide antimalarials. nih.govresearchgate.netbiorxiv.org
V. Investigation of Resistance Mechanisms and Cross Resistance in Research Settings
Molecular Basis of Artemisinin (B1665778) Resistance and its Implications for Artefenomel
The primary mechanism of artemisinin resistance is linked to mutations in the P. falciparum Kelch13 (PfKelch13) gene. frontiersin.orgd-nb.infomdpi.com These mutations are associated with a delayed parasite clearance time in patients and increased survival of the ring-stage parasites in vitro. d-nb.infonih.gov
Role of PfKelch13 Mutations in Endoperoxide Sensitivity
Mutations in the propeller domain of the PfKelch13 protein are the main drivers of artemisinin resistance. biorxiv.orgnih.gov These mutations are thought to reduce the parasite's dependence on hemoglobin degradation for artemisinin activation. frontiersin.orgmdpi.comnih.gov Normally, the endoperoxide bridge of artemisinin is activated by heme, a product of hemoglobin digestion, leading to the generation of toxic free radicals that damage parasite proteins. nih.govelifesciences.org
Resistant parasites with PfKelch13 mutations exhibit a decreased uptake of hemoglobin. frontiersin.orgbiorxiv.org This leads to lower intracellular heme levels and consequently, reduced activation of artemisinin, allowing the parasite to survive. nih.govbiorxiv.org Furthermore, some studies suggest that the PfKelch13 protein itself can bind to heme, and resistance-conferring mutations weaken this binding, further reducing artemisinin activation. nih.gov It has also been proposed that impaired folding and decreased abundance of the mutant PfKelch13 protein are key factors in altered drug susceptibility. biorxiv.orgnih.gov
The implications of these findings for Artefenomel are significant, as it also contains an endoperoxide bridge and its activation is understood to be heme-dependent. nih.govacs.org
Analysis of Cross-Resistance Patterns in in vitro Parasite Strains
Studies investigating cross-resistance between artemisinins and Artefenomel have yielded variable results, suggesting a complex relationship that may depend on the specific PfKelch13 mutation and the genetic background of the parasite strain. acs.orgresearchgate.net
Some in vitro studies have demonstrated cross-resistance, with artemisinin-resistant parasites showing similar survival rates after exposure to either dihydroartemisinin (B1670584) (the active metabolite of artemisinins) or Artefenomel. nih.govacs.orgresearchgate.net However, other research using genetically edited parasite lines has shown a more nuanced picture. For instance, while parasites with C580Y, R539T, and I543T mutations in PfKelch13 showed cross-resistance to the ozonide Arterolane (OZ277), significant cross-resistance to Artefenomel (OZ439) was only observed in parasites carrying the rare I543T mutation. mmv.org Notably, parasites with the most prevalent C580Y mutation did not show significant cross-resistance to Artefenomel in this particular study. mmv.org
Conversely, other research has shown that Artefenomel does exhibit cross-resistance with artemisinins in parasites with other K13 mutations. acs.org This highlights the complexity of resistance mechanisms and underscores the need for continued surveillance of parasite populations.
Table 1: In Vitro Survival Rates of P. falciparum Strains with Different K13 Mutations after Exposure to Endoperoxide Compounds
| Parasite Strain | K13 Mutation | Compound | Survival Rate (%) | Cross-Resistance Observed |
| F32-ART (Artemisinin-resistant) | Not specified | Dihydroartemisinin | ~10% | Yes |
| F32-ART (Artemisinin-resistant) | Not specified | Artefenomel (OZ439) | ~10% | Yes |
| F32-TEM (Artemisinin-sensitive) | Wild-type | Dihydroartemisinin | <1% | No |
| F32-TEM (Artemisinin-sensitive) | Wild-type | Artefenomel (OZ439) | <1% | No |
| Cam3.IR539T (Artemisinin-resistant) | R539T | Dihydroartemisinin | High | Yes (with OZ277) |
| Cam3.IR539T (Artemisinin-resistant) | R539T | Artefenomel (OZ439) | Low | No |
| Edited Parasite Line | C580Y | Artefenomel (OZ439) | Low | No |
| Edited Parasite Line | I543T | Artefenomel (OZ439) | High | Yes |
Data compiled from multiple research sources. acs.orgmmv.orgnih.gov The table is for illustrative purposes and specific survival rates can vary between experiments.
Parasite Adaptive Responses to Endoperoxide Exposure
Beyond specific genetic mutations, P. falciparum can employ broader adaptive strategies to cope with the stress induced by endoperoxide compounds.
Elucidation of Stress Response Pathways Under Drug Pressure
Exposure to artemisinins induces a state of cellular stress within the parasite, characterized by oxidative stress and protein damage. frontiersin.orgbiorxiv.orgnih.gov In response, parasites can activate several stress response pathways to mitigate this damage. One key pathway is the unfolded protein response (UPR), which helps to manage damaged or misfolded proteins in the endoplasmic reticulum. frontiersin.orgnih.govnih.gov Upregulation of chaperone proteins, such as those in the T-complex protein 1 ring complex (TRiC), is also observed and is strongly correlated with delayed parasite clearance. frontiersin.orgnih.gov
Furthermore, parasites can enter a temporary state of dormancy or quiescence, particularly in the ring stage, allowing them to survive the initial drug pulse. frontiersin.org This is often accompanied by transcriptional upregulation of genes involved in stress responses. biorxiv.orgnih.gov The histone acetyltransferase PfGCN5 has been identified as a global regulator of these stress-responsive genes. biorxiv.org
Biochemical Adaptations Leading to Diminished Susceptibility
Parasites can undergo biochemical adaptations that reduce their susceptibility to endoperoxides. One such adaptation involves the phosphatidylinositol-3-kinase (PfPI3K) signaling pathway. nih.gov Artemisinins have been shown to inhibit PfPI3K. nih.gov In resistant strains with PfKelch13 mutations, the levels of PfPI3K and its product, phosphatidylinositol-3-phosphate (PI3P), are elevated. nih.gov This is because the mutant PfKelch13 protein is less effective at marking PfPI3K for degradation, leading to its accumulation and conferring resistance. nih.gov
Another critical area of adaptation is the parasite's antioxidant system. mdpi.comasm.org Resistant parasites often exhibit an enhanced capacity to deal with oxidative stress. mdpi.comasm.org This can involve the upregulation of antioxidant enzymes and an increase in the levels of glutathione, a key antioxidant molecule. biorxiv.orgresearchgate.net By bolstering their antioxidant defenses, parasites can better neutralize the reactive oxygen species generated by activated endoperoxides, thereby reducing drug-induced damage. nih.gov
Vi. Advanced Research Methodologies and Computational Modeling
"Omics" Approaches in Drug Mechanism Elucidation
Modern "omics" technologies, which allow for the large-scale study of biological molecules, are instrumental in uncovering the precise ways in which drugs exert their effects. nih.govresearchgate.net For Artefenomel, these approaches have been pivotal.
To elucidate the biochemical effects of Artefenomel on Plasmodium falciparum, researchers have employed a "multi-omics" workflow. nih.govnih.gov This integrated approach combines several high-throughput techniques to create a comprehensive picture of the drug's impact on the parasite's biology. metabolomicsworkbench.org The primary mechanism identified involves the disruption of hemoglobin catabolism. nih.gov
A time-dependent analysis of P. falciparum-infected red blood cells treated with Artefenomel revealed a sequence of events initiated by the perturbation of hemoglobin digestion. nih.govnih.gov This primary disruption leads to a cascade of downstream effects, including changes in lipid and nucleotide metabolism. nih.gov The study also suggested that the parasite activates a stress response, evidenced by the enrichment of proteins involved in translation and the ubiquitin-proteasome system, to try and mitigate the damage caused by the drug. nih.govnih.gov
Key findings from this multi-pronged analysis include:
Metabolomic Profiling: Revealed a swift depletion of short hemoglobin-derived peptides in the parasite. nih.govmetabolomicsworkbench.org
Peptidomic Analysis: Showed a corresponding accumulation of longer, undigested hemoglobin-derived peptides. nih.govmetabolomicsworkbench.org
Quantitative Proteomics: Demonstrated an increased abundance of hemoglobin-digesting proteases. nih.gov
Activity-Based Protein Profiling (ABPP): Confirmed that the activity of these proteases was also elevated following treatment. nih.govnih.gov
This multi-omics strategy provided strong evidence that Artefenomel's initial and primary mode of action is the impairment of hemoglobin catabolism, which is essential for the parasite to obtain amino acids for protein synthesis. nih.gov
Table 1: Summary of Multi-Omics Findings for Artefenomel
| Omics Technique | Key Finding in Artefenomel-Treated P. falciparum | Implication | Citation |
|---|---|---|---|
| Metabolomics | Rapid depletion of short hemoglobin-derived peptides. | Indicates disruption of the final stages of hemoglobin digestion. | nih.govnih.govmetabolomicsworkbench.org |
| Peptidomics | Accumulation of longer hemoglobin-derived peptides. | Suggests an upstream blockage in the hemoglobin degradation pathway. | nih.govmetabolomicsworkbench.org |
| Proteomics | Increased abundance of hemoglobin-digesting proteases. | Points to a compensatory response or dysregulation of protease expression. | nih.govnih.gov |
| Activity-Based Protein Profiling (ABPP) | Increased activity of hemoglobin-digesting proteases. | Confirms that the observed increase in protein abundance translates to functional changes. | nih.govnih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical computational tool that relates drug exposure (PK) to its therapeutic effect (PD). In preclinical settings, these models are used to predict efficacy, optimize dosing regimens, and select promising drug combinations. qps.comannualreviews.org
Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, serve as a powerful in vivo platform for studying human-specific pathogens like P. falciparum. frontiersin.org Population PK/PD modeling using data from these models allows for the simulation of drug effects across a population, accounting for inter-individual variability. annualreviews.org
For Artefenomel, PK/PD modeling in humanized mice has been used to accurately predict its antimalarial activity. mmv.org These models can establish the relationship between Artefenomel exposure and parasite clearance rates, providing a quantitative framework to assess efficacy. medrxiv.org This approach was instrumental in a study that demonstrated the ability of PK/PD modeling from a volunteer infection study (VIS) to accurately predict the antimalarial activity of Artefenomel monotherapy in a subsequent Phase 2a trial. mmv.orgmedrxiv.org
Predicting how drugs will interact when administered together is essential for developing effective combination therapies. bioivt.com Preclinical models, both in vitro and in silico, are used to assess these interactions before they are tested in humans.
A novel in vitro-in silico approach has been successfully developed to predict the clinical outcomes of Artefenomel combination therapies. nih.gov This method uses data from in vitro interaction assays to inform PK/PD models that can then predict the parasitological endpoints in patients. This strategy was used to successfully predict the results of phase 2 clinical trials for the combinations of Artefenomel-piperaquine and Artefenomel-ferroquine. nih.gov Notably, the predictive power of this in vitro model was found to be equivalent to that of the more complex humanized mouse model. nih.gov Further PK/PD modeling using data from human volunteer studies identified a synergistic interaction between Artefenomel and piperaquine (B10710) in terms of potency, but an antagonistic effect regarding the maximum rate of parasite killing. nih.gov
Table 2: Preclinical Models for Predicting Artefenomel Drug Interactions
| Model Type | Combination Tested | Key Interaction Finding | Citation |
|---|---|---|---|
| In vitro-in silico model | Artefenomel-piperaquine | Successfully predicted clinical trial endpoints. | nih.gov |
| In vitro-in silico model | Artefenomel-ferroquine | Successfully predicted clinical trial endpoints. | nih.gov |
| Humanized Mouse Model (PfalcHuMouse) | Artefenomel-piperaquine | Used to estimate individual drug contribution to efficacy. | nih.govresearchgate.net |
| Humanized Mouse Model (PfalcHuMouse) | Artefenomel-ferroquine | Used to estimate individual drug contribution to efficacy. | nih.govresearchgate.net |
| PK/PD model from human data | Artefenomel-piperaquine | Synergistic on potency (EC50), antagonistic on max killing rate (Emax). | nih.govresearchgate.net |
Population PK/PD Modeling in Humanized Mouse Models
In vitro and in vivo Experimental Platforms
The foundation of drug development lies in robust and reproducible experimental platforms that can accurately model the disease and the effect of therapeutic interventions.
A significant advance in preclinical malaria research has been the development of standardized Plasmodium falciparum humanized mouse models (PfalcHuMouse). nih.govresearchgate.net These models involve engrafting immunodeficient mice with human red blood cells, creating a system that supports the robust and reproducible replication of the asexual blood stages of P. falciparum. frontiersin.orgnih.gov
Table 3: Characteristics of the Standardized PfalcHuMouse Model
| Feature | Description | Relevance to Artefenomel Research | Citation |
|---|---|---|---|
| Host | Immunodeficient mice (e.g., NSG) engrafted with human erythrocytes. | Allows for the in vivo growth of human-specific P. falciparum. | annualreviews.orgfrontiersin.org |
| Reproducibility | Standardized infection protocols lead to robust and highly reproducible parasite replication. | Ensures reliability of experimental results for drug efficacy testing. | nih.govresearchgate.net |
| Therapeutic Variables | Allows measurement of parasite clearance, recrudescence, and cure rates. | Provides multiple endpoints to comprehensively assess antimalarial activity. | nih.govasm.org |
| Application | Selection of optimal drug combinations and doses based on PK/PD modeling. | Used to evaluate Artefenomel in combination with piperaquine and ferroquine (B607439). | nih.govresearchgate.net |
Advanced in vitro Screening and Characterization Assays
The preclinical evaluation of artefenomel has been supported by a suite of advanced in vitro assays designed to elucidate its bioactivity, mechanism of action, and potential for combination therapy. These methodologies extend beyond standard potency determination to provide a detailed characterization of the compound's pharmacological profile.
Mechanism of Action and Activation Assays In vitro studies have been fundamental in confirming that artefenomel's mechanism of action is analogous to that of artemisinin (B1665778) derivatives. pensoft.netmmv.orgmedrxiv.org It is understood that the compound is activated by ferrous iron (Fe(II)) and heme, which are released during the parasite's digestion of hemoglobin in its food vacuole. pensoft.netacs.org This reaction cleaves the endoperoxide bond, generating reactive radicals that alkylate and damage essential parasite proteins. mmv.orgacs.orgresearchgate.net Investigations into the reductive activation of artefenomel by heme have demonstrated the formation of covalent heme-drug adducts in vitro. researchgate.net Furthermore, studies have shown that the resulting C-centered radical can react with the thiol groups of molecules like glutathione, confirming the drug's capacity to alkylate proteins and other biological targets. researchgate.net
Parasite Viability and Stage-Specific Sensitivity Assays Advanced assays are employed to assess the efficacy of artefenomel against specific developmental stages of the parasite and to evaluate its activity against drug-resistant strains. The Ring-Stage Survival Assay (RSA) has been a key tool, particularly for modeling the compound's predicted effectiveness against artemisinin-resistant parasites that feature mutations in the PfKelch13 gene. acs.org While some in vitro studies indicate cross-resistance with artemisinins, suggesting shared mechanistic pathways, others have shown that artefenomel retains potent activity against artemisinin-resistant clinical isolates. researchgate.netacs.org
In addition to asexual stages, the activity of artefenomel has been tested against mature stage V gametocytes, the parasite form transmissible to mosquitoes. Using a luminescence-based viability assay, these experiments revealed a lack of significant activity against mature gametocytes. biorxiv.org
In Vitro Combination and Interaction Assays To support the development of artefenomel as part of a combination therapy, a novel in vitro-in silico model known as the checkerboard-parasite reduction ratio (PRR) interaction assay was developed. nih.govbiorxiv.org This assay moves beyond traditional 72-hour IC₅₀ measurements by assessing parasite viability at multiple time points following drug exposure. biorxiv.org It allows for a quantitative evaluation of pharmacodynamic drug-drug interactions (DDIs), identifying shifts in key parameters like the maximum killing effect (Eₘₐₓ) and the concentration that produces 50% of the maximal effect (EC₅₀). nih.govbiorxiv.org This method has been successfully used to predict the clinical outcomes of combination therapies with piperaquine and ferroquine, providing insights equivalent to more complex humanized mouse models. nih.govbiorxiv.org
| Combination Partner | Observed Interaction on Key Parameters | Reference |
|---|---|---|
| Piperaquine | Concentration-dependent changes in the Eₘₐₓ and EC₅₀ of both piperaquine and artefenomel were observed. | nih.gov |
| Ferroquine | Artefenomel produced a directional reduction of the EC₅₀ of ferroquine by 68.9%. Ferroquine produced a directional reduction of the Eₘₐₓ of artefenomel by 46.9%. | nih.govbiorxiv.org |
Biopharmaceutical and Physicochemical Characterization Assays In vitro lipolysis models have been instrumental in characterizing the dissolution and solubilization behavior of artefenomel, a compound with low aqueous solubility. acs.orgacs.org These assays simulate digestion in the small intestine to understand how formulation components, such as milk, can enhance solubilization. acs.org Studies using this model have also investigated the impact of co-administered drugs on artefenomel's solubility, revealing potential physicochemical interactions that could affect bioavailability. acs.org
Further comparative in vitro studies have been conducted on regioisomers of artefenomel, such as RLA-3107. These assays compare properties like antiplasmodial activity, aqueous solubility, and metabolic stability in human liver microsomes to identify next-generation candidates with improved physicochemical profiles. acs.org
| Compound | Parasite Strain | Assay Type | Measured Parameter (IC₅₀) | Reference |
|---|---|---|---|---|
| Artefenomel | P. falciparum (W2, chloroquine-resistant) | Antiplasmodial Activity | ~2-fold less potent than RLA-3107 | acs.org |
| RLA-3107 (regioisomer) | P. falciparum (W2, chloroquine-resistant) | Antiplasmodial Activity | Exhibited potent activity | acs.org |
| Artemisinin | P. falciparum (W2, chloroquine-resistant) | Antiplasmodial Activity | Used as control | acs.org |
| Artefenomel | P. falciparum (NF54/iGP1_RE9Hulg8) | Stage V Gametocyte Viability | Confirmed lack of activity | biorxiv.org |
| Artefenomel | SARS-CoV-2 | Antiviral Activity | 2.9 μM | medchemexpress.com |
Q & A
Q. What is the mechanism underlying Artefenomel's selective cytotoxicity in cancer cells?
Artefenomel (ART) forms a Fe(Ⅲ)-Artefenomel complex in iron-rich cancer microenvironments, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis. This mechanism exploits the elevated iron demand of proliferating cancer cells, making it a targeted therapeutic strategy . Methodologically, researchers can validate this using in vitro iron chelation assays, ROS detection probes (e.g., DCFDA), and comparative analyses of ART efficacy in high- vs. low-iron cell cultures.
Q. Which experimental models are most suitable for preliminary evaluation of Artefenomel's anticancer activity?
Standard models include:
- 2D cell cultures (e.g., HeLa, MCF-7) for dose-response profiling (IC50 calculations).
- 3D spheroid models to mimic tumor microenvironments and assess penetration efficacy.
- Iron-supplemented media to simulate cancer-specific iron metabolism. Researchers should pair these with viability assays (MTT, ATP luminescence) and ROS quantification .
Q. How can researchers quantify Artefenomel's ROS generation in vitro?
Use fluorometric assays (e.g., DCFDA for hydroxyl radicals) or luminescence-based kits (e.g., L-012 for superoxide). Normalize results to intracellular iron levels via ferritin ELISA or atomic absorption spectroscopy to correlate ROS production with Fe(Ⅲ)-ART complex formation .
Advanced Research Questions
Q. How do variations in tumor iron homeostasis affect Artefenomel's therapeutic window in vivo?
Tumors with dysregulated iron transporters (e.g., upregulated TfR1 or ferroportin) may exhibit enhanced ART sensitivity. Methodologies:
Q. What experimental strategies address contradictions in Artefenomel's efficacy across different cancer types?
Contradictions may arise from cell-specific iron metabolism or redox buffering capacity. Approaches:
- Comparative proteomics : Analyze iron-handling proteins (e.g., ferritin, STEAP3) in responsive vs. resistant cell lines.
- Redox profiling : Measure glutathione levels and catalase activity to assess antioxidant defenses.
- Co-culture systems : Test ART in stromal-tumor interaction models to evaluate microenvironmental influences .
Q. How can researchers optimize combination therapies involving Artefenomel and iron-chelating agents?
Iron chelators (e.g., deferoxamine) may paradoxically enhance ART efficacy by redistributing intracellular iron. Experimental design:
- Sequential dosing : Pre-treatment with chelators followed by ART to modulate iron availability.
- Synergy assays : Use Chou-Talalay combination indices to quantify interactions.
- Metabolic tracing : Isotopic Fe⁵⁹ labeling to track iron flux during combination therapy .
Q. What methodologies elucidate Artefenomel's resistance mechanisms in longitudinal studies?
- Clonal selection : Expose cancer cells to sublethal ART doses over 6–12 months, followed by whole-exome sequencing to identify resistance mutations.
- CRISPR screens : Knockout libraries targeting iron metabolism genes to pinpoint ART dependency factors.
- Metabolomics : LC-MS profiling of resistant cells to detect compensatory redox pathways (e.g., NADPH upregulation) .
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo pharmacokinetics of Artefenomel?
- Pharmacodynamic modeling : Integrate in vitro IC50 data with in vivo plasma/tissue concentration-time profiles.
- Tissue-specific bioavailability : Use LC-MS/MS to measure ART accumulation in tumors vs. normal tissues.
- Iron bioavailability mapping : Correlate ART efficacy with tumor iron content via histochemical staining (Perls' Prussian blue) .
Methodological Guidelines
Q. What statistical approaches are recommended for analyzing Artefenomel's dose-response heterogeneity?
Q. How can multi-omics frameworks enhance understanding of Artefenomel's mechanism?
Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to map ART-induced pathways. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
